(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid
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Overview
Description
13,14-Dihydro-15-keto-PGF2 is a metabolite of prostaglandin F2α, which is a member of the prostaglandin family. Prostaglandins are lipid compounds that have diverse hormone-like effects in animals. 13,14-Dihydro-15-keto-PGF2 is formed by the oxidation of the 15-hydroxy group and hydrogenation of the 13,14-double bond of prostaglandin F2α . This compound is significant in various physiological processes, including the regulation of inflammation, smooth muscle function, and reproductive processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13,14-Dihydro-15-keto-PGF2 typically involves the hydrogenation of prostaglandin F2α. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere. The oxidation of the 15-hydroxy group to a keto group can be achieved using oxidizing agents like Jones reagent (chromic acid in sulfuric acid) or pyridinium chlorochromate (PCC) .
Industrial Production Methods
Industrial production of 13,14-Dihydro-15-keto-PGF2 follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient hydrogenation and oxidation. The use of high-pressure hydrogenation reactors and large-scale oxidizing agents ensures the production of the compound in significant quantities .
Chemical Reactions Analysis
Types of Reactions
13,14-Dihydro-15-keto-PGF2 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized metabolites.
Reduction: Reduction reactions can convert the keto group back to a hydroxyl group.
Substitution: The compound can undergo substitution reactions at various positions on the prostaglandin skeleton.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include Jones reagent and PCC.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include more oxidized or reduced forms of the compound, as well as substituted derivatives that can have different biological activities .
Scientific Research Applications
13,14-Dihydro-15-keto-PGF2 has several scientific research applications:
Chemistry: Used as a reference compound in the study of prostaglandin metabolism and synthesis.
Biology: Investigated for its role in various physiological processes, including inflammation and smooth muscle function.
Medicine: Studied for its potential therapeutic effects in conditions like asthma, hypertension, and reproductive health.
Industry: Used in the development of diagnostic assays and as a marker for prostaglandin activity in biological samples
Mechanism of Action
13,14-Dihydro-15-keto-PGF2 exerts its effects by interacting with specific prostaglandin receptors on cell surfaces. These interactions trigger intracellular signaling pathways that lead to various physiological responses. The compound primarily targets the prostaglandin F receptor (FP), which is involved in the regulation of smooth muscle contraction, inflammation, and reproductive processes .
Comparison with Similar Compounds
Similar Compounds
Prostaglandin F2α: The parent compound from which 13,14-Dihydro-15-keto-PGF2 is derived.
13,14-Dihydro-15-keto-PGE2: Another metabolite with similar structural features but different biological activities.
11β-13,14-Dihydro-15-keto Prostaglandin F2α: A related compound with slight structural variations
Uniqueness
13,14-Dihydro-15-keto-PGF2 is unique due to its specific formation pathway and its role as a stable metabolite of prostaglandin F2α. Its stability and longer half-life in circulation make it a valuable marker for studying prostaglandin activity and metabolism .
Properties
Molecular Formula |
C20H34O5 |
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Molecular Weight |
358.5 g/mol |
IUPAC Name |
(Z)-3,3,4,4-tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid |
InChI |
InChI=1S/C20H34O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,16-19,22-23H,2-3,5-6,8-14H2,1H3,(H,24,25)/b7-4-/t16-,17-,18+,19-/m1/s1/i5D2,8D2 |
InChI Key |
VKTIONYPMSCHQI-YFUTVRNWSA-N |
Isomeric SMILES |
[2H]C([2H])(CC(=O)O)C([2H])([2H])/C=C\C[C@H]1[C@H](C[C@H]([C@@H]1CCC(=O)CCCCC)O)O |
Canonical SMILES |
CCCCCC(=O)CCC1C(CC(C1CC=CCCCC(=O)O)O)O |
Origin of Product |
United States |
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